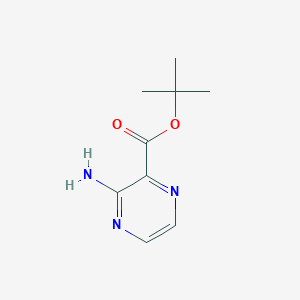

Tert-butyl 3-aminopyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-aminopyrazine-2-carboxylate: is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The tert-butyl group attached to the pyrazine ring enhances the compound’s stability and solubility, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminopyrazine-2-carboxylate typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .

Scientific Research Applications

Chemistry: Tert-butyl 3-aminopyrazine-2-carboxylate is used as a building block in the synthesis of more complex pyrazine derivatives.

Biology: In biological research, the compound is investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific enzymes and receptors. Its derivatives have been studied for their anticancer, antidiabetic, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers and catalysts .

Mechanism of Action

The mechanism of action of tert-butyl 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as prolyl-tRNA synthetase, which plays a crucial role in protein synthesis. By inhibiting this enzyme, the compound disrupts the biosynthesis of proteins, leading to antimicrobial and anticancer effects . Additionally, it can interfere with the biosynthesis of mycolic acids in mycobacteria, making it effective against tuberculosis .

Comparison with Similar Compounds

3-Aminopyrazine-2-carboxamide: This compound shares a similar pyrazine core structure but lacks the tert-butyl group.

Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of a pyrazine ring and is used in the synthesis of pharmaceuticals.

Tert-butyl ®-3-aminopiperidine-1-carboxylate: This compound features a piperidine ring and is employed as an intermediate in organic synthesis.

Uniqueness: Tert-butyl 3-aminopyrazine-2-carboxylate stands out due to its unique combination of a pyrazine ring and a tert-butyl group. This structural feature enhances its stability, solubility, and reactivity, making it a versatile intermediate in organic synthesis. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .

Biological Activity

Tert-butyl 3-aminopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound is part of a broader class of aminopyrazine derivatives that have been explored for various therapeutic applications, including anti-tumor and antimicrobial activities. The compound exhibits several biological activities, primarily through its interaction with specific biological pathways.

- Antimicrobial Activity :

- Antitumor Activity :

In Vitro Studies

A series of studies have evaluated the biological activity of aminopyrazines:

- Antimycobacterial Activity : In vitro tests have shown that various aminopyrazine derivatives can inhibit the growth of Mycobacterium species. The structure-activity relationship (SAR) indicates that lipophilicity plays a significant role in their effectiveness against these pathogens .

- Cytotoxicity Assays : Research on related compounds has demonstrated low cytotoxicity against mammalian cell lines while maintaining efficacy against pathogenic microorganisms . This selectivity is vital for developing therapeutic agents with minimal side effects.

Case Studies

- Trypanotoxicity : A focused screening identified aminopyrazines as effective against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds were found to be trypanotoxic at submicromolar concentrations while exhibiting low toxicity to mammalian cells, suggesting a favorable therapeutic index .

- Anticancer Properties : A study highlighted the potential of aminopyrazines as selective inhibitors in various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cellular proliferation in vitro . The compounds exhibited varying degrees of selectivity towards cancerous cells compared to normal cells.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

tert-butyl 3-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3,(H2,10,12) |

InChI Key |

NWNGZMFRPOFODF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CN=C1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.